

Spectroscopic Profile of Methyl 4-methylthiazole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 4-methylthiazole-2-carboxylate
Cat. No.:	B077814

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-methylthiazole-2-carboxylate**, a key heterocyclic compound with applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **Methyl 4-methylthiazole-2-carboxylate**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-

A proton NMR spectrum for **Methyl 4-methylthiazole-2-carboxylate** is indexed in spectral databases, however, the specific chemical shift values are not publicly available at this time.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available	-

Publicly available ^{13}C NMR data for **Methyl 4-methylthiazole-2-carboxylate** could not be located at the time of this publication.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Assignment
Data not available	-

Specific IR absorption peaks for **Methyl 4-methylthiazole-2-carboxylate** are not detailed in currently accessible literature.

Table 4: Mass Spectrometry (MS) Data

m/z	Assignment
157.02	$[\text{M}]^+$ (Monoisotopic Mass)

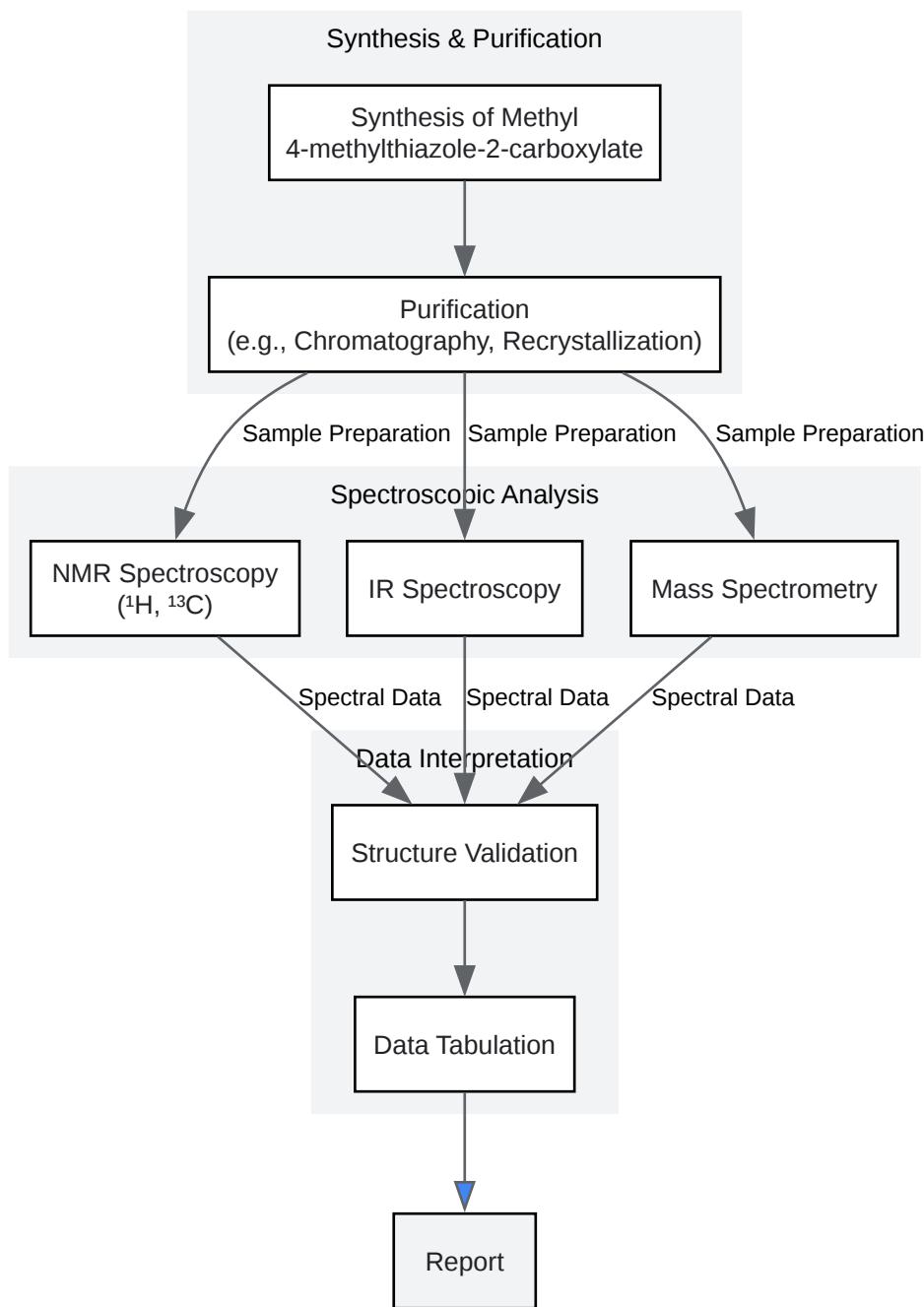
Experimental Protocols

While specific experimental data for the target compound is limited, the following protocols are based on established methods for the characterization of similar thiazole derivatives and serve as a guide for researchers.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (^1H) and carbon (^{13}C) NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), with tetramethylsilane (TMS) used as an internal standard ($\delta = 0.00$ ppm). Chemical shifts are reported in parts per million (ppm).

Infrared (IR) Spectroscopy


IR spectra would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum would be recorded in the range of 4000-400 cm^{-1} , and the positions of absorption bands (peaks) are reported in reciprocal centimeters (cm^{-1}).

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. The sample would be introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions would be measured to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic compound like **Methyl 4-methylthiazole-2-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **Methyl 4-methylthiazole-2-carboxylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β -Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-methylthiazole-2-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077814#spectroscopic-data-for-methyl-4-methylthiazole-2-carboxylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com